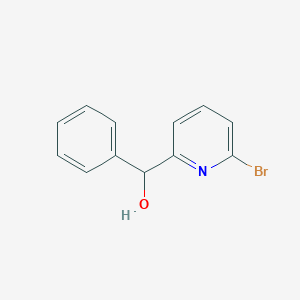

(6-Bromopyridin-2-YL)(phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSUQMYDRYHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616267, DTXSID501294944 | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234111-09-2, 181647-45-0 | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234111-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol: A Bifunctional Linchpin for Advanced Synthesis

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. (6-Bromopyridin-2-YL)(phenyl)methanol emerges as a quintessential example of such a scaffold. Its structure, featuring a pyridine core functionalized with both a reactive bromine atom and a versatile secondary alcohol, presents two orthogonal sites for chemical modification. This unique bifunctionality allows for the sequential and controlled introduction of diverse chemical moieties, making it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery and development. This guide offers a senior scientist's perspective on the core chemical properties, synthesis, characterization, and strategic applications of this potent synthetic building block.

Core Physicochemical & Structural Data

The foundational properties of (6-Bromopyridin-2-YL)(phenyl)methanol are summarized below. These data points are critical for its unambiguous identification, handling, and use in quantitative experimental design.

| Property | Value | Source(s) |

| CAS Number | 199529-41-8 | N/A |

| IUPAC Name | (6-Bromopyridin-2-yl)(phenyl)methanol | N/A |

| Molecular Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | 264.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 78-82 °C | N/A |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | [2] |

Synthesis and Mechanistic Considerations

The construction of (6-Bromopyridin-2-YL)(phenyl)methanol is most reliably achieved via the nucleophilic addition of an organometallic reagent to an aldehyde precursor. This approach is favored for its high efficiency and robust nature.

Preferred Synthetic Route: Grignard Addition

The canonical synthesis involves the reaction of phenylmagnesium bromide with 6-bromopyridine-2-carbaldehyde.

Causality and Experimental Choice: This method is selected for several key reasons:

-

High Reliability: The Grignard reaction is a cornerstone of organic synthesis for its effectiveness in forming carbon-carbon bonds.

-

Precursor Availability: Both 6-bromopyridine-2-carbaldehyde and bromobenzene (for Grignard reagent formation) are readily accessible commercial starting materials.

-

Reaction Control: The reaction proceeds under well-established conditions, allowing for excellent control over the outcome and scalability. The nucleophilic attack of the phenyl anion equivalent on the electrophilic carbonyl carbon is a highly favorable and predictable transformation.

Detailed Experimental Protocol

-

Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. An iodine crystal may be added to initiate the reaction. The reaction mixture is gently refluxed until all magnesium has been consumed.

-

Aldehyde Addition: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (6-Bromopyridin-2-YL)(phenyl)methanol as a solid.

Synthesis Workflow Diagram

Caption: Grignard synthesis of the target compound.

The Self-Validating System: Spectroscopic & Analytical Characterization

Trustworthiness in synthetic chemistry is built upon rigorous structural confirmation. A combination of spectroscopic techniques provides a self-validating system, ensuring the identity and purity of the synthesized molecule.

-

¹H NMR (Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. The expected spectrum for (6-Bromopyridin-2-YL)(phenyl)methanol would show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a characteristic downfield signal for the methine proton adjacent to the alcohol and aromatic systems, and a broad, exchangeable signal for the hydroxyl proton.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. One would expect to see 12 distinct signals corresponding to the 12 carbon atoms in the structure, including the characteristic signal for the alcohol-bearing carbon (methine) typically in the 70-80 ppm range.

-

MS (Mass Spectrometry): This analysis confirms the molecular weight. A key diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units (e.g., at m/z 264 and 266), which is a definitive confirmation of a monobrominated compound.

| Analytical Data | Expected Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.60 (m, 8H, Ar-H), 5.50 (s, 1H, CH-OH), 3.50 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-140 (Ar-C), 128-120 (Ar-C), ~75 (CH-OH) |

| Mass Spec (EI) | m/z (%): 266 ([M+2]⁺, ~98), 264 ([M]⁺, 100) due to ⁸¹Br/⁷⁹Br isotopes |

Chemical Reactivity & Strategic Application in Drug Development

The power of (6-Bromopyridin-2-YL)(phenyl)methanol lies in its two distinct reactive handles, which can be addressed with high selectivity. This allows for the systematic elaboration of the core structure to explore chemical space efficiently.

Reactivity at the C(sp²)-Br Bond: Cross-Coupling Reactions

The bromine atom on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular diversity.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new C-C bonds, enabling the synthesis of biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, allowing access to a wide range of substituted amino-pyridines, a common motif in pharmacologically active molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes forges C-C triple bonds, providing linear scaffolds for further functionalization.

Reactivity at the Secondary Alcohol (-OH)

The secondary alcohol offers a second vector for modification, often employed after the C-Br bond has been functionalized.

-

Oxidation: Treatment with mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) cleanly converts the alcohol to the corresponding ketone, (6-bromopyridin-2-yl)(phenyl)methanone. This ketone can then serve as an electrophilic site for further reactions.

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers to modify solubility, introduce linker groups, or serve as a protecting group while other transformations are carried out.

Logical Workflow in Medicinal Chemistry

Caption: Strategic diversification from a single scaffold.

Safety and Handling

(6-Bromopyridin-2-YL)(phenyl)methanol is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. [Online].

- Sigma-Aldrich. (2024). Safety Data Sheet for (6-Bromo-pyridin-2-yl)methanol. [Online].

- Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Online].

- Sapphire Bioscience. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].

- Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. [Online].

- BLD Pharm. (n.d.). 33674-96-3|(6-Bromopyridin-2-yl)methanol. [Online].

- Tokyo Chemical Industry UK Ltd. (n.d.). (6-Bromopyridin-2-yl)methanol 33674-96-3. [Online].

- Tokyo Chemical Industry Co., Ltd. (n.d.). (6-Bromopyridin-2-yl)methanol 33674-96-3. [Online].

- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. [Online].

- National Center for Biotechnology Information. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Online].

- ChemicalBook. (n.d.). (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR. [Online].

- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].

- Royal Society of Chemistry. (n.d.). Supporting Information for a related compound. [Online].

- Santa Cruz Biotechnology, Inc. (n.d.). (6-Bromopyridin-2-yl)methanol. [Online].

- Sigma-Aldrich. (n.d.). Product Page for (6-Bromo-pyridin-2-yl)methanol. [Online].

Sources

(6-Bromopyridin-2-YL)(phenyl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

Introduction: A Pivotal Heterocyclic Carbinol

(6-Bromopyridin-2-YL)(phenyl)methanol is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of more complex molecular architectures. Its structure, featuring a halogenated pyridine ring and a secondary benzylic alcohol, offers multiple reaction sites for diversification. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the hydroxyl group can be derivatized or used to direct subsequent transformations. This makes the compound a valuable building block for medicinal chemists and material scientists, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals[1]. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering insights into the causality behind methodological choices and providing actionable protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursor molecules and formulate strategic synthetic routes. For (6-Bromopyridin-2-YL)(phenyl)methanol, two primary disconnections are evident at the carbinol carbon, leading to two distinct and highly practical synthetic strategies.

Figure 1: Retrosynthetic analysis of (6-Bromopyridin-2-YL)(phenyl)methanol, highlighting the Grignard and ketone reduction pathways.

Pathway 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds, making it an ideal choice for constructing the diaryl carbinol scaffold[2][3]. This pathway involves the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.

Conceptual Framework

The core of this strategy is the reaction between a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), and 6-bromopyridine-2-carbaldehyde. The nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol[3].

Workflow and Mechanism

Figure 2: Workflow for the Grignard synthesis pathway.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water or alcohols[2]. This would quench the reagent, converting it to benzene and halting the desired reaction. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used[3][4].

-

Magnesium Activation: The reaction between the alkyl halide and magnesium metal can sometimes be slow to initiate. A small crystal of iodine is often added to etch the passivating magnesium oxide layer on the turnings, exposing fresh metal and initiating the reaction[3].

-

Temperature Control: The formation of the Grignard reagent is exothermic. The addition of bromobenzene should be controlled to maintain a gentle reflux[4]. During the addition to the aldehyde, the reaction is often cooled to 0 °C to prevent side reactions and improve selectivity[5].

Detailed Experimental Protocol

Part A: Preparation of Phenylmagnesium Bromide

-

Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle boiling.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent[3].

Part B: Reaction with 6-Bromopyridine-2-carbaldehyde

-

In a separate flask, dissolve 6-bromopyridine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution from Part A to the cooled aldehyde solution via cannula or dropping funnel.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition/Reagent | Rationale | Potential Issues |

| Solvent | Anhydrous Diethyl Ether/THF | Solvates the Mg(II) center, required for reagent formation[6]. | Must be strictly anhydrous. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate, minimizes side reactions. | Higher temps can favor biphenyl formation[4]. |

| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide without causing dehydration. | Strong acids can lead to side reactions. |

| Yield | 80-90% (reported for similar carbinols)[5] | Generally high-yielding reaction. | Reduced by moisture or side reactions. |

Pathway 2: Synthesis via Ketone Reduction

An alternative and highly reliable route involves the synthesis of the ketone precursor, (6-bromopyridin-2-yl)(phenyl)methanone, followed by its reduction to the target secondary alcohol. This two-step process often provides better overall yields and is more amenable to large-scale synthesis due to the stability of the intermediates.

Conceptual Framework

This pathway is divided into two distinct stages:

-

Formation of the Ketone: This typically involves a Friedel-Crafts acylation or a related cross-coupling reaction to form the C-C bond between the pyridine ring and the benzoyl group.

-

Reduction of the Carbonyl: The ketone is then selectively reduced to the secondary alcohol using a suitable hydride-based reducing agent.

Workflow and Mechanism

Figure 3: Workflow for the ketone reduction synthesis pathway.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for reducing ketones in the presence of other functional groups like the bromo-pyridine. It is also safer to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like methanol or ethanol.

-

Asymmetric Reduction: For applications requiring a single enantiomer of the alcohol, an asymmetric reduction can be employed. This can be achieved using chiral reducing agents or through biocatalysis, which can provide high enantiomeric excess (>99% ee)[7].

-

Reaction Monitoring: The reduction is typically very clean and can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot (which is more nonpolar and has a higher Rf) and the appearance of the alcohol spot (which is more polar and has a lower Rf).

Detailed Experimental Protocol

(Assuming the precursor (6-Bromopyridin-2-yl)(phenyl)methanone, CAS 80100-16-9, is available or has been synthesized[8])

-

Dissolve (6-Bromopyridin-2-yl)(phenyl)methanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl to destroy excess NaBH₄.

-

Remove the bulk of the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization if necessary.

| Reducing Agent | Solvent | Temperature | Selectivity | Safety Considerations |

| NaBH₄ | MeOH, EtOH | 0 °C to RT | High for C=O | Flammable solid, reacts with acid to produce H₂ gas. |

| LiAlH₄ | Anhydrous Ether, THF | 0 °C to RT | High, but less selective | Highly reactive, pyrophoric, reacts violently with water. |

| Biocatalyst | Aqueous Buffer | ~30 °C | Excellent (enantioselective) | Generally safe, requires specific enzyme/organism[7]. |

Comparative Analysis and Conclusion

Both the Grignard and ketone reduction pathways are effective for synthesizing (6-Bromopyridin-2-YL)(phenyl)methanol. The choice between them depends on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

-

Grignard Pathway: This is a more convergent, one-step approach from the aldehyde. It is excellent for rapid, small-scale synthesis. However, its stringent requirement for anhydrous conditions and the potential for side reactions make it less suitable for large-scale production where reproducibility is paramount.

-

Ketone Reduction Pathway: This two-step route offers greater control. The ketone intermediate is often a stable, crystalline solid that can be easily purified, ensuring that the final reduction step begins with high-purity material. The reduction itself is typically high-yielding, clean, and uses safer, more manageable reagents, making this pathway the preferred choice for scalability and process control.

Ultimately, both routes provide reliable access to this important synthetic intermediate. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are key to achieving a successful outcome.

References

- Vertex AI Search. (2025, March 2). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview.

- PubMed Central (PMC) - NIH. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.

- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.

- Winthrop University Chemistry Department. The Grignard Reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- ChemicalBook. (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE | 80100-16-9.

- PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811.

- Sigma-Aldrich. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.

- Matrix Fine Chemicals. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3.

- Web Pages. 6. Grignard Reaction.

- PubMed. (1978). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig.

- PubMed Central (PMC) - NIH. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.

- Wikipedia. Phenylmagnesium bromide.

- Echemi. (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone.

- Digital Commons@Georgia Southern. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- ChemicalBook. (2023, October 17). 6-Bromo-α-(2-phenylethynyl)-2-pyridinemethanol | 1807863-21-3.

- BLDpharm. 87848-95-1|(6-Bromopyridin-2-yl)(p-tolyl)methanone.

- Sahin, E., & Dertli, E. (2019, August 20). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol.

- Benchchem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

- Organic Syntheses. 3-benzoylpyridine.

- MedChemExpress. 2-Bromo-6-(hydroxymethyl)pyridine (6-Bromopyridine-2-methanol) | Biochemical Reagent.

- BLDpharm. 80100-16-9|(6-Bromopyridin-3-yl)(phenyl)methanone.

- MedChemExpress. (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.

- Tokyo Chemical Industry Co., Ltd. (6-Bromopyridin-2-yl)methanol 33674-96-3.

- Amanote Research. (2014, June 21). (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) - Amanote Research.

- Digital CSIC. (2021, July 6). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE | 80100-16-9 [chemicalbook.com]

Spectroscopic and Structural Elucidation of (6-Bromopyridin-2-YL)(phenyl)methanol: A Technical Guide

Abstract

Introduction

(6-Bromopyridin-2-YL)(phenyl)methanol, with the Chemical Abstracts Service (CAS) registry number 234111-09-2, is a significant heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a phenylmethanol group. Its structural complexity and the presence of multiple functional groups make it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The precise characterization of its chemical structure is paramount to ensuring the desired reactivity, efficacy, and safety of its downstream applications.

This guide offers a detailed exploration of the analytical techniques essential for the unambiguous identification and characterization of (6-Bromopyridin-2-YL)(phenyl)methanol. By examining predicted data from ¹H NMR, ¹³C NMR, IR, and MS, we will illustrate the synergy of these methods in piecing together the molecular puzzle.

Synthesis Pathway and Mechanism

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol can be conceptually approached through a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis

-

Preparation of the Grignard Reagent: To a solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of a Grignard reagent such as isopropylmagnesium chloride is added dropwise at a low temperature (e.g., -15 °C). This selectively forms the Grignard reagent at the more reactive 2-position of the pyridine ring.

-

Reaction with Benzaldehyde: Benzaldehyde is then added dropwise to the freshly prepared Grignard reagent at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (6-Bromopyridin-2-YL)(phenyl)methanol.

The causality behind these steps lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of the desired secondary alcohol.

Caption: Predicted ¹H NMR assignments for the molecule.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~142 | C-6 |

| ~140 | Phenyl C (quaternary) |

| ~138 | C-4 |

| ~129 - 127 | Phenyl CH |

| ~125 | C-5 |

| ~120 | C-3 |

| ~75 | CH-OH |

Interpretation:

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to have distinct chemical shifts. The carbon attached to the nitrogen (C-2) and the carbon bearing the bromine (C-6) will be the most downfield.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon being less intense.

-

Methine Carbon: The carbon of the methanol group (CH-OH) is expected to be in the aliphatic region, typically around 75 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| ~1200-1000 | Strong | C-O stretch (secondary alcohol) |

| ~700-500 | Strong | C-Br stretch |

Interpretation:

-

The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

-

The absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching in aromatic rings.

-

The series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings.

-

A strong band in the 1200-1000 cm⁻¹ region is expected for the C-O stretching of the secondary alcohol.

-

The presence of a strong absorption in the lower frequency region (700-500 cm⁻¹) would be indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted MS Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 265/263 | High | [M]⁺ (Molecular ion) |

| 184 | Moderate | [M - Br]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: A characteristic feature of the mass spectrum will be the presence of two molecular ion peaks of almost equal intensity at m/z 263 and 265, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The loss of a bromine radical would result in a peak at m/z 184. Cleavage of the C-C bond between the methine carbon and the pyridine ring could lead to the formation of a benzoyl cation at m/z 105, which could further fragment to a phenyl cation at m/z 77.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The structural elucidation of (6-Bromopyridin-2-YL)(phenyl)methanol relies on the concerted application of modern spectroscopic techniques. This guide has provided a detailed, albeit predictive, analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The presented interpretations and methodologies offer a solid foundation for researchers to characterize this and similar molecules, ensuring the integrity and purity of these important chemical intermediates in the pursuit of novel therapeutic and industrial applications. While the data presented is based on established principles of spectroscopy, experimental verification remains the gold standard for structural confirmation.

References

Due to the absence of specific literature for (6-Bromopyridin-2-YL)(phenyl)methanol, this reference list includes sources for general spectroscopic principles and data for related compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

-

PubChem. Compound Summary for CID 3517811, (6-Bromopyridin-2-yl)methanol. [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of (6-Bromopyridin-2-YL)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of (6-Bromopyridin-2-YL)(phenyl)methanol, a key intermediate in pharmaceutical synthesis. As direct crystallographic data for this specific compound is not publicly available, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The principles and techniques described herein are grounded in established crystallographic practices and are broadly applicable to the structural elucidation of novel organic molecules.

Introduction: The Significance of Structural Elucidation

(6-Bromopyridin-2-YL)(phenyl)methanol and its precursor, (6-Bromopyridin-2-yl)methanol, are versatile building blocks in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.[1][2] The bromine atom at the 6-position of the pyridine ring provides a reactive handle for further functionalization, making these molecules valuable starting materials in drug discovery programs.[1][3] For instance, derivatives are used in the preparation of compounds for treating diseases associated with amyloid proteins.[1][3]

Understanding the precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is paramount in drug development. It dictates the compound's physicochemical properties, such as solubility and melting point, and governs its interactions with biological targets.[4] Therefore, the ability to obtain and analyze high-quality single crystals is a critical step in the journey from a promising molecule to a viable therapeutic agent.

Synthesis and Characterization

The first crucial step is the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol. A common and effective synthetic route involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Protocol 1: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise with stirring. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the magnesium. The resulting phenylmagnesium bromide solution is then cooled.

-

Reaction with the Aldehyde: A solution of 6-bromopyridine-2-carbaldehyde in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (6-Bromopyridin-2-YL)(phenyl)methanol.

-

Characterization: The identity and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth: The Gateway to X-ray Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[5] Several recrystallization techniques can be employed, and the choice of solvent is critical.[6][7]

Methodologies for Crystal Growth

-

Slow Evaporation: This is the simplest and most common method.[4][6] The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered to allow for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation.[6]

-

Slow Cooling: This technique is effective when the compound's solubility is highly dependent on temperature.[6][7][8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.[8]

-

Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble.[4] This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a "non-solvent" in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible non-solvent.[4][5] Crystals form at the interface where the two liquids slowly mix.

The selection of an appropriate solvent is crucial and often requires screening several options. A good solvent will dissolve the compound when hot but have low solubility at room temperature.[7]

X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis. This powerful technique allows for the determination of the precise arrangement of atoms in the crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment:

Caption: A flowchart of the key stages in a single-crystal X-ray diffraction experiment.

Step-by-Step Protocol

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or the Patterson function. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

-

CIF Deposition: The final crystallographic data is prepared in the Crystallographic Information File (CIF) format and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.

Expected Crystallographic Data and Molecular Geometry

While the precise crystal structure of (6-Bromopyridin-2-YL)(phenyl)methanol is not yet reported, we can anticipate some of its key structural features based on related compounds.[9][10][11] The following table summarizes the expected crystallographic data that would be obtained from a successful analysis.

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₁₀BrNO |

| Formula Weight | 264.12 g/mol |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined from diffraction data |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (Dx) | To be calculated (g/cm³) |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | Typically 100 K or 293 K |

| R-factor | < 0.05 for a well-refined structure |

The molecular structure is expected to feature a central carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 6-bromopyridin-2-yl moiety. The dihedral angles between the pyridine and phenyl rings will be a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom, are expected to play a significant role in the crystal packing.

Conclusion

The crystal structure analysis of (6-Bromopyridin-2-YL)(phenyl)methanol provides invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge is crucial for understanding its physical properties and for designing new derivatives with improved pharmaceutical profiles. The systematic approach outlined in this guide, from synthesis and crystallization to X-ray diffraction analysis, represents a robust pathway for the structural elucidation of this and other novel organic compounds, thereby accelerating the drug discovery and development process.

References

-

National Center for Biotechnology Information (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]

-

Wikipedia (2023). Recrystallization (chemistry). Available at: [Link]

-

JoVE (2015). Growing Crystals for X-ray Diffraction Analysis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. Available at: [Link]

-

Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

-

Pharmaffiliates. (6-Bromopyridin-2-yl)methanol. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

National Center for Biotechnology Information (2010). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. Available at: [Link]

-

National Center for Biotechnology Information (2016). Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate. Available at: [Link]

-

National Center for Biotechnology Information (2021). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 5. How To [chem.rochester.edu]

- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of (6-Bromopyridin-2-YL)(phenyl)methanol

An In-Depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol: Synthesis, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

(6-Bromopyridin-2-YL)(phenyl)methanol is a distinct chemical entity belonging to the broader class of aryl-pyridinylmethanols. This family of compounds has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The inherent structural features of these molecules—a pyridine ring, a phenyl group, and a methanol moiety—provide a versatile scaffold for the synthesis of more complex molecular architectures. The strategic placement of a bromine atom on the pyridine ring further enhances its utility as a synthetic intermediate, offering a reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the probable synthetic routes, key properties, and potential applications of (6-Bromopyridin-2-YL)(phenyl)methanol, tailored for researchers, scientists, and professionals in drug development. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its synthesis can be logically inferred from established organometallic reactions.

Genesis of a Scaffold: The Grignard Approach to Synthesis

The most probable and widely applicable method for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is through a Grignard reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1] The synthesis can be envisioned through two primary, equally viable Grignard pathways:

-

Pathway A: The reaction of a phenylmagnesium halide (a Grignard reagent) with 6-bromo-2-formylpyridine.

-

Pathway B: The reaction of a 6-bromo-2-pyridinylmagnesium halide with benzaldehyde.

Both pathways are chemically sound and leverage the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon of the aldehyde. The choice between these routes often depends on the commercial availability and stability of the starting materials. For the purpose of this guide, we will focus on Pathway A.

The rationale for employing a Grignard reaction lies in its robustness and high yield for creating secondary alcohols from aldehydes. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom highly nucleophilic, enabling it to readily attack the partially positive carbon of the carbonyl group in the aldehyde.[2][3]

Caption: A typical experimental workflow for the synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol.

Step-by-Step Methodology

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

-

Assemble the apparatus under a positive pressure of argon or nitrogen.

-

In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

In a separate flame-dried flask, dissolve 6-bromo-2-formylpyridine (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

-

Slowly add the solution of 6-bromo-2-formylpyridine to the Grignard reagent dropwise via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Bromopyridin-2-YL)(phenyl)methanol.

-

Applications in Drug Discovery and Beyond

While specific applications for (6-Bromopyridin-2-YL)(phenyl)methanol are not extensively documented, its structural motifs suggest significant potential in several areas, particularly in drug discovery. Aryl-pyridinylmethanol derivatives are known to be key intermediates in the synthesis of various biologically active compounds. [4] The presence of the 6-bromopyridine moiety is particularly advantageous. The bromine atom can serve as a handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

Potential therapeutic areas where derivatives of this scaffold may find application include:

-

Antihistamines: The core structure is related to that of carbinoxamine, a known antihistaminic drug. [1]* Anticancer Agents: Pyridine-containing compounds are prevalent in oncology drug candidates.

-

Neurological Disorders: The pyridinylmethanol moiety has been explored for its potential in developing antagonists for ion channels like TRPV3, which are implicated in pain sensation. [4]

Future Directions

The future of (6-Bromopyridin-2-YL)(phenyl)methanol and its derivatives lies in the exploration of its synthetic versatility. The development of stereoselective synthetic methods to access enantiomerically pure forms of this alcohol would be a significant advancement, as the biological activity of chiral molecules is often dependent on their stereochemistry. Furthermore, the exploration of this scaffold in the synthesis of novel materials with interesting photophysical or electronic properties could open up new avenues of research.

References

-

Matrix Fine Chemicals. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. [Link]

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

-

Pharmaffiliates. CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. [Link]

-

National Center for Biotechnology Information. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]

-

University of California, Davis. Grignard Reaction. [Link]

- Google Patents. US4160765A - Method for 6-bromination of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine compounds.

-

Alchem.Pharmtech. CAS 33674-96-3 | (6-Bromopyridin-2-yl)methanol. [Link]

-

PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

- Google Patents. PH20536A - (2-((aminopyridinyl)amino)phenyl)aryl-methanones,their compositions and their use.

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

-

ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[5][6][7]riazolo[4,3-a]d[5][7]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to (6-Bromopyridin-2-YL)(phenyl)methanol

Introduction: A Versatile Heterocyclic Building Block

(6-Bromopyridin-2-YL)(phenyl)methanol, bearing the CAS Number 33674-96-3, is a strategically important heterocyclic compound in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core functionalized with a bromine atom, a phenyl group, and a secondary alcohol, presents three distinct points for chemical modification. This trifecta of reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, or alkynyl substituents. The secondary alcohol can be readily oxidized to a ketone or transformed into ethers and esters, while the pyridine nitrogen offers a site for N-oxidation or quaternization, modulating the electronic properties and solubility of derivative compounds. This inherent versatility has positioned (6-Bromopyridin-2-YL)(phenyl)methanol as a key precursor in the synthesis of high-value molecules, particularly in the development of novel therapeutics for a range of diseases.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Compound Characteristics

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in the laboratory.

Chemical Identity

| Identifier | Value |

| CAS Number | 33674-96-3 |

| IUPAC Name | (6-bromopyridin-2-yl)(phenyl)methanol |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES String | C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O |

| InChI Key | IDLSUQMYDRYHFS-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 32-41 °C | [1] |

| Boiling Point | 244-248 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and dichloromethane. |

Synthesis and Purification

The synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol is typically achieved via a two-step sequence starting from 2,6-dibromopyridine. The process involves a selective lithiation followed by formylation to create the key aldehyde intermediate, which is then subjected to nucleophilic addition by a phenyl organometallic reagent.

Synthetic Workflow

Caption: Synthetic workflow for (6-Bromopyridin-2-YL)(phenyl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-formylpyridine

This initial step leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for selective metal-halogen exchange at the 2-position.

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of 6-bromo-2-lithiopyridine is the key transformation here.[2]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the solution, again maintaining the temperature at -78 °C. The lithium species acts as a potent nucleophile, attacking the carbonyl carbon of DMF.

-

Quench and Workup: After stirring for an additional 1.5 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromo-2-formylpyridine, which can be used directly in the next step or purified by column chromatography.[2]

Step 2: Synthesis of (6-Bromopyridin-2-YL)(phenyl)methanol

This step involves the classic nucleophilic addition of a Grignard or organolithium reagent to the aldehyde.[3]

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude 6-bromo-2-formylpyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

-

Nucleophilic Addition: Slowly add a solution of phenylmagnesium bromide (1.1 eq, typically 1.0 M in THF) or phenyllithium (1.1 eq) dropwise.[4] The choice of reagent depends on availability and desired reactivity, with phenyllithium being generally more reactive. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction Monitoring: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford (6-Bromopyridin-2-YL)(phenyl)methanol as a white to light yellow solid.

Spectroscopic Characterization

Structural confirmation is paramount. The following data are typical for this compound.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | ~7.20-7.80 ppm: Multiplets corresponding to the protons on the pyridine and phenyl rings. ~5.80 ppm: A singlet or doublet for the benzylic proton (-CHOH-). ~5.40 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | ~160 ppm: Carbon C2 of the pyridine ring (attached to the carbinol). ~142 ppm: Carbon C6 of the pyridine ring (attached to Br). ~125-140 ppm: Aromatic carbons of both rings. ~75 ppm: The benzylic carbon (-CHOH-). |

| Mass Spec (MS) | M⁺: 263/265. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will be observed for the molecular ion peak. |

| Infrared (IR) | ~3300-3400 cm⁻¹: Broad peak for the O-H stretch of the alcohol. ~3000-3100 cm⁻¹: C-H stretches for the aromatic rings. ~1050-1150 cm⁻¹: C-O stretch of the secondary alcohol. ~500-600 cm⁻¹: C-Br stretch. |

Reactivity and Applications in Drug Discovery

The synthetic utility of (6-Bromopyridin-2-YL)(phenyl)methanol stems from its ability to undergo a diverse set of transformations at its functional groups.

Caption: Key reaction pathways for (6-Bromopyridin-2-YL)(phenyl)methanol.

Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is the most valuable site for elaboration. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[5][6]

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids introduces new carbon-carbon bonds, enabling the construction of complex biaryl systems.[7][8][9][10][11] This is the most common and robust method used with this substrate.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to arylethynylpyridines, important structures in materials science and medicinal chemistry.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, leading directly to substituted aminopyridines.

Applications in Medicinal Chemistry

The derivatives of (6-Bromopyridin-2-YL)(phenyl)methanol are precursors to a variety of biologically active compounds.

-

Inhibitors of Amyloid-β Aggregation: The 2,6-disubstituted pyridine scaffold is a key pharmacophore for developing agents that inhibit the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[12] This intermediate is used to synthesize 2,6-diaminopyridine compounds that are effective in treating diseases associated with amyloid proteins.[13]

-

TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[14][15] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making antagonists valuable therapeutic candidates for neuropathic and central pain.[16][17]

-

General Pharmaceutical Scaffolding: The compound serves as a versatile starting material for creating libraries of complex molecules for screening against various biological targets, including kinases, proteases, and GPCRs, relevant to oncology and inflammatory diseases.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

| Safety Aspect | Guideline | Source(s) |

| Hazard Identification | Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [18][19] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a dust mask or work in a fume hood. | [19] |

| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 0-8 °C. | [1] |

| First Aid | Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell. | |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems. |

Conclusion

(6-Bromopyridin-2-YL)(phenyl)methanol is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined reactivity, particularly at the bromine-substituted carbon, allows for predictable and efficient synthetic planning. Researchers and drug development professionals can leverage its structural features to rapidly access novel and complex molecules, accelerating the journey from initial concept to potential therapeutic application. A comprehensive understanding of its synthesis, reactivity, and handling is the first step toward unlocking its full potential in the laboratory.

References

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

-

Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. (2016). PubMed. [Link]

-

(6-Bromopyridin-2-yl)methanol: A Comprehensive Overview. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

(6-Bromopyridin-2-yl)methanol | C6H6BrNO. PubChem. [Link]

-

Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024). National Institutes of Health. [Link]

-

(6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. Matrix Fine Chemicals. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(6-Bromopyridin-2-yl)methanol: High-Purity Bromide Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Pharmaffiliates. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

-

Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com. [Link]

-

Phenyllithium. Wikipedia. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

-

Palladium-Catalyzed Reactions. MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

-

6-Bromo-2-formylpyridine. Oakwood Chemical. [Link]

-

CAS 33674-96-3 | (6-Bromopyridin-2-yl)methanol. Alchem.Pharmtech. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

-

AROMATIC SUBSTITUTION: PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. ResearchGate. [Link]

-

Oral Therapy for the Treatment of Transthyretin-Related Amyloid Cardiomyopathy. MDPI. [Link]

-

Amyloid seeding as a disease mechanism and treatment target in transthyretin cardiac amyloidosis. (2022). PubMed. [Link]

-

Regioselektiver Brom/Lithium‐Austausch bei 2,5‐Dibrom‐1‐nitrobenzol. – Eine einfache Synthese von 4‐Brom‐2‐nitrobenzaldehyd und 6,6′‐Dibromindigo. ResearchGate. [Link]

-

Treatment of amyloidosis: present and future. (2023). National Institutes of Health. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. [Link]

-

How I treat AL amyloidosis. (2022). PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

AROMATIC SUBSTITUTION: PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Science Publishing. [Link]

-

The reaction of lithium phenylacetylide and phenyllithium with N-(ω-Bromoalkyl)phthalimides. Semantic Scholar. [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Phenyllithium - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

(6-Bromopyridin-2-YL)(phenyl)methanol: A Technical Guide to Investigating its Potential Biological Activity

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

(6-Bromopyridin-2-YL)(phenyl)methanol is a pyridine derivative with a chemical structure that suggests a potential for diverse biological activities. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions.[1][2][3][4][5][6] The presence of a bromine atom and a phenylmethanol group further enhances its potential for specific biological targeting.[7][8][9][10] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this intriguing compound. We will delve into hypothesized activities based on its structural characteristics and provide detailed, field-proven methodologies for its evaluation.

Hypothesized Biological Activities: A Structurally-Guided Approach

The chemical architecture of (6-Bromopyridin-2-YL)(phenyl)methanol provides a logical basis for predicting its potential biological activities. The pyridine moiety is a well-established pharmacophore known for a wide spectrum of effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][11][12]

Potential Anticancer Activity

Numerous pyridine and bipyridine derivatives have demonstrated significant antitumor activity.[13][14][15][16][17] The proposed mechanism for such compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[13][14] The phenylmethanol substituent in our target compound may contribute to its cytotoxic effects, potentially through interactions with specific cellular targets.

Potential Antimicrobial and Antifungal Activity

Pyridine derivatives are known to possess potent antibacterial and antifungal properties.[2][11][12][18][19][20] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[2] The lipophilicity imparted by the phenyl group and the reactivity of the bromine atom could enhance the compound's ability to penetrate microbial cell walls and exert its effects.

Potential Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors.[1][4][21][22][23] These compounds can interact with the active sites of various enzymes, leading to their inhibition. The specific stereochemistry of the phenylmethanol group could allow for precise interactions within an enzyme's active site, making it a candidate for targeted enzyme inhibition studies.

Experimental Workflows for Biological Activity Screening

A systematic approach is crucial for elucidating the biological activities of a novel compound. The following workflow provides a roadmap for a comprehensive initial screening of (6-Bromopyridin-2-YL)(phenyl)methanol.

Caption: A proposed experimental workflow for the initial biological screening of (6-Bromopyridin-2-YL)(phenyl)methanol.

Detailed Experimental Protocols

The following are detailed protocols for the initial assessment of the biological activity of (6-Bromopyridin-2-YL)(phenyl)methanol.

In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's anticancer potential begins with assessing its cytotoxicity against various cancer cell lines.[24][25][26]

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][27][28]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (6-Bromopyridin-2-YL)(phenyl)methanol in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[24]

b. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells, which indicates a loss of membrane integrity.[24]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-